molecular formula C17H26ClNO2S B5306555 Ethyl 1-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5306555
M. Wt: 343.9 g/mol
InChI Key: JKVDGPKWLRCVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxylate;hydrochloride is a synthetic compound that has garnered attention for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring and a sulfanyl group attached to a phenyl ring.

Properties

IUPAC Name

ethyl 1-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S.ClH/c1-3-20-17(19)15-8-10-18(11-9-15)12-13-21-16-6-4-14(2)5-7-16;/h4-7,15H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVDGPKWLRCVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCSC2=CC=C(C=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxylate;hydrochloride typically involves several steps. The process begins with the preparation of intermediate compounds, followed by a series of coupling reactions. Common synthetic routes include the use of Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents.

Industrial Production Methods: Industrial production methods for this compound focus on optimizing the synthetic routes to achieve higher yields and purity. This involves scaling up the laboratory procedures and ensuring that the reaction conditions are consistent and reproducible. The use of advanced techniques such as continuous flow chemistry can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. For example, palladium catalysts are often employed in coupling reactions, while oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Ethyl 1-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxylate;hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the modulation of ion channels and mitochondrial function. In biology, it is employed to investigate the role of specific proteins in cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for various conditions, including cardiac arrhythmias. In industry, it is utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of ion channels or enzymes, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and ability to undergo various reactions make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development are likely to uncover even more applications and benefits of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.